Potassium thiosulfate

Overview

Description

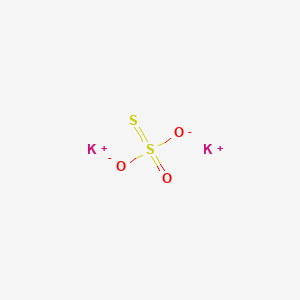

Potassium thiosulfate is an inorganic compound with the chemical formula K₂S₂O₃. It typically appears as a white or colorless crystalline solid and is highly soluble in water. This compound is known for its strong affinity to water and its ability to form clear, colorless solutions. This compound is widely used in various industries, including agriculture, photography, and metal extraction, due to its unique chemical properties .

Mechanism of Action

Target of Action

Potassium thiosulfate (KTS) is an inorganic compound that is commonly used as a fertilizer . Its primary targets are the soil and plants where it is applied. As a fertilizer, KTS provides essential nutrients, namely potassium and sulfur, to the plants . It also acts as an effective nitrification inhibitor in the soil .

Mode of Action

KTS interacts with its targets (soil and plants) by releasing potassium and sulfur upon application . Potassium is a vital nutrient for plant growth, contributing to various physiological processes such as protein synthesis, enzyme activation, and osmoregulation . Sulfur, on the other hand, is a key component of certain amino acids and vitamins, playing a crucial role in plant metabolism .

Biochemical Pathways

KTS affects several biochemical pathways in plants. The potassium released by KTS is involved in the activation of several enzymes and in maintaining the turgor pressure of plant cells . The sulfur released is incorporated into essential amino acids like cysteine and methionine, which are integral to protein synthesis .

Result of Action

The application of KTS results in improved plant health and growth, as the potassium and sulfur provided by KTS are essential nutrients for plants . Additionally, KTS has the ability to delay nitrification in the soil, thus reducing the emission of nitrous oxide, a potent greenhouse gas .

Action Environment

The action, efficacy, and stability of KTS are influenced by various environmental factors. For instance, the pH of the soil can affect the solubility and availability of the nutrients provided by KTS . Furthermore, environmental conditions such as temperature and rainfall can impact the rate at which KTS is applied and absorbed in the soil .

Biochemical Analysis

Biochemical Properties

Potassium thiosulfate exhibits interesting chemical properties. It is known for its unique reactions with a variety of substances, specifically, its ability to act as a reducing agent . Thiosulfate salts are produced by the reaction of sulfite ion with elemental sulfur, and by incomplete oxidation of sulfides . Thiosulfates are stable in neutral or alkaline solutions, but not in acidic solutions, due to disproportionation to sulfur dioxide and sulfur . Due to this property, it can sequester metals, especially iron .

Cellular Effects

For example, sodium thiosulfate has been shown to interact with cisplatin to produce an inactive platinum species, reducing the risk of ototoxicity . Sodium thiosulfate also increases the level of glutathione, the natural antioxidant in the body that neutralizes free radicals .

Molecular Mechanism

It is known that thiosulfate salts, including this compound, can react with iodine to give tetrathionate . This reaction suggests that this compound may interact with other biomolecules in a similar manner, potentially influencing enzyme activity or gene expression.

Temporal Effects in Laboratory Settings

A study on the iodine clock reaction suggests that this compound could be used instead of sodium thiosulfate, as it’s the thiosulfate that reduces the iodine .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on sodium thiosulfate suggest that it can have significant effects. For example, sodium thiosulfate has been shown to improve survival, blood pressure, respirations, and blood lactate concentrations in a large animal model of acute oral cyanide toxicity .

Metabolic Pathways

This compound is involved in the sulfur assimilation pathway. In bacteria like Escherichia coli, thiosulfate is a preferred sulfur source. It is converted into cysteine (Cys), a process that consumes less NADPH and ATP than sulfate assimilation into Cys .

Transport and Distribution

Potassium is known to play a crucial role in many physiological processes such as photosynthesis, enzyme activation within the plant, translocation, and regulation of opening and closing of the stomata .

Subcellular Localization

It is known that potassium plays a crucial role in maintaining cell turgor and is involved in cellular osmoregulation . Therefore, it is likely that this compound would be found in areas of the cell where potassium is typically localized.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium thiosulfate can be synthesized through several methods. One common method involves the reaction of potassium hydroxide with thiosulfuric acid. The process begins with the reaction of sulfur dioxide and sulfur to create sulfur trioxide, which is then dissolved in water to form thiosulfuric acid. This acid reacts with potassium hydroxide to produce this compound and water .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting potassium hydroxide with elemental sulfur and sulfur dioxide. This method involves the formation of potassium polysulfide, which is subsequently oxidized under controlled conditions to yield this compound. The process can be carried out in batch or continuous stirred tank reactors, with careful optimization of temperature, pressure, and reaction duration to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Potassium thiosulfate undergoes various chemical reactions, including oxidation, reduction, and complexation. It is known for its ability to act as a reducing agent and to form complexes with transition metals .

Common Reagents and Conditions:

Oxidation: this compound reacts with iodine to produce potassium tetrathionate and potassium iodide. The reaction is as follows: [ 2K_2S_2O_3 + I_2 \rightarrow K_2S_4O_6 + 2KI ]

Reduction: In neutral or alkaline solutions, this compound is stable, but in acidic solutions, it disproportionates to sulfur dioxide and sulfur: [ S_2O_3^{2-} + 2H^+ \rightarrow SO_2 + S + H_2O ]

Major Products Formed: The major products formed from the reactions of this compound include potassium tetrathionate, potassium iodide, sulfur dioxide, and elemental sulfur .

Scientific Research Applications

Potassium thiosulfate has numerous applications in scientific research and industry:

Comparison with Similar Compounds

Potassium thiosulfate can be compared with other thiosulfate compounds such as sodium thiosulfate and ammonium thiosulfate:

Biological Activity

Potassium thiosulfate (KTS), a compound with the formula K₂S₂O₃, has garnered attention in various fields, including agriculture, medicine, and environmental science, due to its unique biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

This compound is a source of both potassium and sulfur, essential nutrients for plant growth. The thiosulfate ion (S₂O₃²⁻) acts as a reducing agent and can participate in various biochemical reactions. Its biological activity is primarily attributed to its ability to influence redox reactions and its role in sulfur metabolism.

- Redox Activity : KTS can act as an electron donor in biochemical processes. It participates in the reduction of various compounds, which can be critical in microbial metabolism and detoxification pathways.

- Chelation : The compound has chelating properties that allow it to bind with metal ions, potentially enhancing the bioavailability of nutrients in soil or mitigating heavy metal toxicity in plants and animals .

Applications in Agriculture

This compound is increasingly used as a fertilizer and soil amendment due to its dual role in providing potassium and sulfur. Research indicates that KTS can improve crop yields and enhance nutrient uptake.

- Nitrification Inhibition : Studies have shown that this compound can function as a nitrification inhibitor, reducing nitrous oxide emissions from soils. This property is particularly beneficial in sustainable agriculture practices aimed at minimizing greenhouse gas emissions .

- Shelf Life Enhancement : Research indicates that preharvest fertigation with this compound can enhance the shelf life of crops such as bell peppers by improving their resistance to postharvest diseases .

Biological Activity in Microorganisms

This compound has been studied for its effects on various microorganisms, particularly in relation to their metabolic processes.

- Thiosulfate Reduction : In Salmonella enterica, this compound serves as an electron acceptor during anaerobic respiration, facilitating energy production under low-oxygen conditions. This process is driven by the proton motive force across the cytoplasmic membrane .

- Antioxidant Properties : KTS exhibits antioxidant properties that may protect cells from oxidative stress. It has been shown to modulate mitochondrial potassium channels, providing renal protection through chelation and antioxidant mechanisms .

Case Study 1: Nitrification Inhibition

A study evaluated the effectiveness of this compound as a nitrification inhibitor in agricultural soils. The findings demonstrated significant reductions in nitrous oxide emissions when KTS was applied compared to control treatments without it. The results suggest that KTS can play a vital role in sustainable agricultural practices aimed at reducing greenhouse gas emissions.

| Treatment | Nitrous Oxide Emissions (kg/ha) |

|---|---|

| Control | 12.5 |

| KTS Application | 7.8 |

Case Study 2: Shelf Life Enhancement

In another study focused on bell peppers, preharvest application of this compound was found to enhance fruit quality and shelf life significantly.

| Parameter | Control | KTS Treated |

|---|---|---|

| Fruit Weight Loss (%) | 15 | 8 |

| Disease Incidence (%) | 25 | 10 |

Properties

IUPAC Name |

dipotassium;dioxido-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRVOLIFQGXPCT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=S)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2S2O3, K2O3S2 | |

| Record name | potassium thiosulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_thiosulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893108 | |

| Record name | Potassium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless hygroscopic solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Thiosulfuric acid (H2S2O3), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium thiosulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10294-66-3 | |

| Record name | Potassium thiosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosulfuric acid (H2S2O3), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium thiosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM THIOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK1TD58L5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does potassium thiosulfate benefit plant growth?

A1: this compound provides plants with potassium (K) and sulfur (S), both essential nutrients for growth and development. [, ] Potassium plays a vital role in enzyme activation, photosynthesis, and overall plant health. [, , ] Sulfur is crucial for chlorophyll synthesis, protein formation, and stress tolerance. []

Q2: Can this compound improve fruit quality?

A2: Yes, studies show that this compound application can improve various fruit quality parameters. In apples, it increases fruit weight, starch degradation, total soluble solids content, and titratable acidity. [] For tomatoes, it enhances titratable acidity, vitamin C, lycopene content, and firmness during cold storage. [] In acid limes, it improves fruit traits like weight, juice content, and ascorbic acid content, particularly when combined with nanocoating. []

Q3: How does this compound compare to other potassium sources in agriculture?

A3: Research suggests that this compound can be a more effective potassium source than granular potassium sulfate in certain situations. For example, in blueberry cultivation, this compound fertigation led to lower soil pH, higher nutrient concentrations in soil solution, and greater leaf potassium concentrations compared to granular potassium sulfate. [] Additionally, in a study on eggplant, potassium citrate (K3C6H5O7) as a foliar application in conjunction with soil-applied this compound resulted in greater dry weight, nutrient uptake, and yield compared to other potassium sources. []

Q4: Does temperature impact the efficacy of this compound in soil?

A4: Yes, temperature significantly influences the oxidation rate of thiosulfate in soil. Studies demonstrate that thiosulfate oxidation, converting it to tetrathionate and eventually sulfate, occurs rapidly at 25°C. [] This oxidation slows down at lower temperatures. Interestingly, soil type also interacts with temperature, impacting thiosulfate immobilization. []

Q5: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is K2S2O3. It has a molecular weight of 190.32 g/mol. []

Q6: Are there any safety concerns related to this compound?

A7: While generally considered safe for agricultural use, a case series reported potential toxicity from this compound inhalation. [] The cases presented with severe symptoms including metabolic acidosis, refractory status epilepticus, and even death. [] This highlights the importance of responsible handling and personal protective equipment when working with the compound, particularly in industrial settings.

Q7: Does this compound have applications beyond agriculture?

A8: Yes, this compound finds applications in various fields. In the battery industry, it serves as a component in the synthesis of carbon-sulfur composites for lithium-sulfur batteries. [, ] It is also utilized in non-cyanide silver plating solutions to improve deposit appearance. []

Q8: How does this compound contribute to lithium-sulfur batteries?

A9: this compound is used as a precursor in synthesizing carbon-sulfur composites for lithium-sulfur batteries. [, ] The method involves adding carbon powder to a this compound solution followed by the addition of a dilute acid, leading to the precipitation of the carbon-sulfur composite. This composite enhances the uniformity of sulfur distribution within the battery, ultimately improving its charge/discharge cycle characteristics. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.